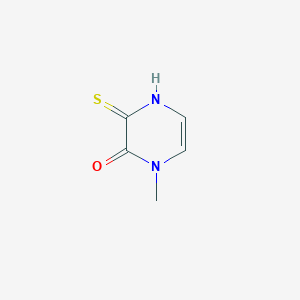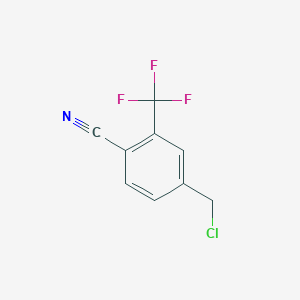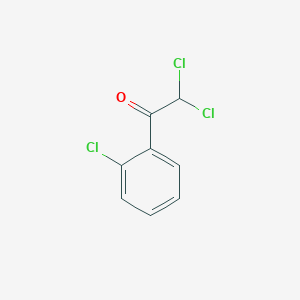
2,2-Dichloro-1-(2-chlorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(2-chlorophenyl)ethanone is an organic compound with the molecular formula C8H5Cl3O. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its high density (1.432 g/cm³) and boiling point (263.3°C at 760 mmHg) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-chlorophenyl)ethanone typically involves the chlorination of acetophenone derivatives. One common method includes the reaction of 2-chlorophenyl acetate with gamma-butyrolactone under strong alkaline conditions to form an intermediate, which is then chlorinated to produce the final compound . Another method involves the use of cyclopropylmethyl ketone and dichloromethane, followed by chlorination and distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These methods are designed to maximize yield and purity while minimizing costs. The use of advanced catalytic systems and controlled reaction conditions ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1-(2-chlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction pathway and conditions employed .
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-(2-chlorophenyl)ethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-(2-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to alterations in metabolic processes. Its chlorinated structure allows it to participate in various biochemical reactions, affecting cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloro-1-(4-chlorophenyl)ethanone: Similar in structure but with a different position of the chlorine atom on the phenyl ring.
1-(2-Chlorophenyl)ethanone: Lacks the additional chlorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
2,2-Dichloro-1-(2-chlorophenyl)ethanone is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized chemical reactions and industrial applications .
Eigenschaften
CAS-Nummer |
24123-67-9 |
|---|---|
Molekularformel |
C8H5Cl3O |
Molekulargewicht |
223.5 g/mol |
IUPAC-Name |
2,2-dichloro-1-(2-chlorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,8H |
InChI-Schlüssel |
JKWOHVICZDQVQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13893319.png)
![6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13893325.png)
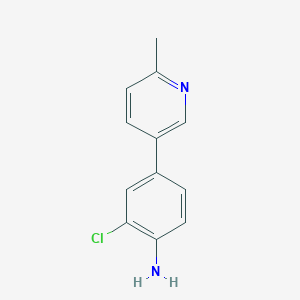
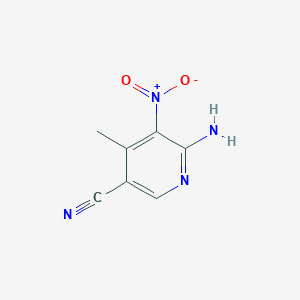
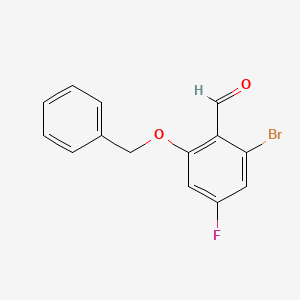
![Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B13893361.png)

![1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine](/img/structure/B13893370.png)
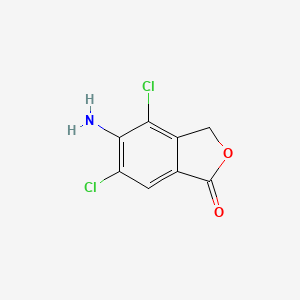

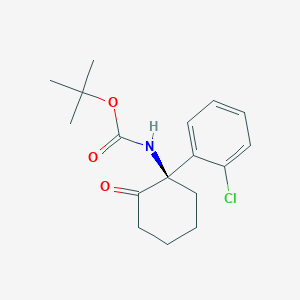
![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)
